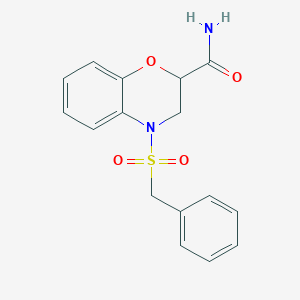![molecular formula C18H18FNO2 B4854822 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)
2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline, also known as FP-TQI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has also been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In animal models, 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce tumor growth, alleviate inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic benefits. 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a wide range of pharmacological effects, which makes it a promising candidate for drug development. However, one limitation of using 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for research on 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the mechanism of action of 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline, which could provide insights into its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline for therapeutic use.
Scientific Research Applications
2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Studies have shown that 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has anti-inflammatory, antioxidant, and anticancer properties. 2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(22-17-8-6-16(19)7-9-17)18(21)20-11-10-14-4-2-3-5-15(14)12-20/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLAUDOKZOJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-fluorophenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4854745.png)
![4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one](/img/structure/B4854750.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4854762.png)
![5-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4854764.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4854770.png)
![3-{[(benzylsulfonyl)amino]methyl}-N-cyclohexyl-1-piperidinecarboxamide](/img/structure/B4854780.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B4854786.png)

![{2-bromo-6-chloro-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4854795.png)

![3-allyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854800.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]hexanamide](/img/structure/B4854819.png)
